molecular formula C21H25NO10 B7726494 4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside

4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside

Cat. No. B7726494
M. Wt: 451.4 g/mol
InChI Key: FVQYHIYFHAVCLA-PFAUGDHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside is a compound with the molecular formula C21H25NO10 and a molecular weight of 451.42 . It exhibits exceptional therapeutic efficacy against a multitude of ailments . This compound effectively targets and suppresses the proliferation of malignant cancer cells with remarkable precision . Moreover, it demonstrates promising outcomes in the management of bacterial and fungal infections .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-d-glucopyranosyl chloride in refluxing 1,2-dichloroethane gave the corresponding β-glycosides in good yields .


Molecular Structure Analysis

The IUPAC name of this compound is [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate . The InChI Key is FVQYHIYFHAVCLA-PFAUGDHASA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside are not available in the retrieved data, the compound’s distinct molecular characteristics allow it to effectively target and suppress the proliferation of malignant cancer cells .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C21H25NO10 and a molecular weight of 451.42 . The InChI Key is FVQYHIYFHAVCLA-PFAUGDHASA-N .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside, focusing on six unique applications:

Enzyme Inhibition Studies

4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside is a potent inhibitor of glycosidase enzymes . This property makes it valuable in studying enzyme-substrate interactions, which is crucial for understanding the mechanisms of enzyme action and for developing enzyme inhibitors as therapeutic agents.

Cancer Research

This compound exhibits significant therapeutic efficacy against various types of cancer . Its molecular structure allows it to target and suppress the proliferation of malignant cancer cells with high precision. This makes it a promising candidate for developing new anticancer drugs.

Antimicrobial Activity

4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside has demonstrated exceptional antimicrobial properties . It is effective against a range of bacterial and fungal infections, making it a potential candidate for developing new antimicrobial agents.

Pharmaceutical Testing

The compound is used as a high-quality reference standard in pharmaceutical testing . Its well-defined chemical properties ensure accurate and reliable results in various analytical procedures, which is essential for quality control in drug development and manufacturing.

Glycobiology Research

In glycobiology, this compound is used to study the structure and function of glycoconjugates . Its ability to inhibit glycosidases helps researchers understand the roles of carbohydrates in biological processes and disease mechanisms.

Synthetic Chemistry

4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside is utilized in synthetic chemistry for the preparation of complex carbohydrate derivatives . Its unique structure allows for the synthesis of various glycosylated compounds, which are important in drug development and biochemical research.

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO10/c1-11(24)22-18-20(30-14(4)27)19(29-13(3)26)17(10-28-12(2)25)32-21(18)31-16-7-5-15(9-23)6-8-16/h5-9,17-21H,10H2,1-4H3,(H,22,24)/t17-,18-,19-,20-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQYHIYFHAVCLA-PFAUGDHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C=O)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)C=O)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426261
Record name [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside

CAS RN

15430-77-0
Record name [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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